molecular formula C23H23ClN4OS2 B5451697 (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Cat. No.: B5451697
M. Wt: 471.0 g/mol
InChI Key: XEKLZCIREFFVCS-NTCAYCPXSA-N
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Description

The compound (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE is a complex organic molecule featuring a pyrazole ring, a thienyl group, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The thienyl groups are introduced via cross-coupling reactions such as Suzuki or Stille coupling. The final step involves the formation of the indazole moiety and the methanone group through condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and coupling reactions, as well as advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanone group, converting it to an alcohol.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE

Properties

IUPAC Name

(4-chloro-1-ethylpyrazol-3-yl)-[(7E)-5-methyl-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4OS2/c1-3-27-13-18(24)21(25-27)23(29)28-22(19-7-5-9-31-19)17-11-14(2)10-15(20(17)26-28)12-16-6-4-8-30-16/h4-9,12-14,17,22H,3,10-11H2,1-2H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKLZCIREFFVCS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CC(CC(=CC4=CC=CS4)C3=N2)C)C5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C(=N1)C(=O)N2C(C3CC(C/C(=C\C4=CC=CS4)/C3=N2)C)C5=CC=CS5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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